2-Hydroxy-3,5-dimethylbenzaldehyde
Overview
Description
2-Hydroxy-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is also known by its IUPAC name, 2-Hydroxy-3,5-dimethylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3,5-dimethylbenzaldehyde consists of a benzene ring substituted with two methyl groups, one aldehyde group, and one hydroxyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Scientific Research Applications
Pharmaceutical Research
2-Hydroxy-3,5-dimethylbenzaldehyde: has been mentioned in the context of pharmaceutical research, particularly in relation to Nintedanib , a tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis .
Chemical Synthesis
This compound has been used as a reagent in phase transfer catalyzed polymerization and as a starting reagent in the synthesis of other chemicals like 2,4,6-trimethylphenol .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3,5-dimethylbenzaldehyde Aldehydes and ketones, which include this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The interaction of 2-Hydroxy-3,5-dimethylbenzaldehyde with its targets involves the formation of oximes and hydrazones. In these reactions, nitrogen acts as the nucleophile instead of oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The specific biochemical pathways affected by 2-Hydroxy-3,5-dimethylbenzaldehyde The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Hydroxy-3,5-dimethylbenzaldehyde These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-Hydroxy-3,5-dimethylbenzaldehyde The formation of oximes and hydrazones could potentially result in various molecular and cellular effects .
properties
IUPAC Name |
2-hydroxy-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKMMAQDSAZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406385 | |
Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,5-dimethylbenzaldehyde | |
CAS RN |
24623-61-8 | |
Record name | 2-Hydroxy-3,5-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24623-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 2-hydroxy-3,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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